molecular formula C14H24N4O3 B1447934 tert-butyl 4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate CAS No. 1394042-63-7

tert-butyl 4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

Cat. No. B1447934
CAS RN: 1394042-63-7
M. Wt: 296.37 g/mol
InChI Key: LLWYPYFHROQBDP-UHFFFAOYSA-N
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Description

The compound “tert-butyl 4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H24N4O3 .


Chemical Reactions Analysis

The chemical reactions involving this compound could not be found in the available resources .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.26±0.1 g/cm3 and a predicted pKa of 8.94±0.20 .

Scientific Research Applications

  • Synthesis of Piperidine Derivatives :The compound tert-butyl 4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate and its derivatives have been synthesized and used as scaffolds for further chemical modifications. For example, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a related compound, has been described, highlighting its utility in generating a range of substituted piperidines through cycloaddition reactions (Harmsen et al., 2011).

  • Synthesis of Triazolyl-Substituted Compounds :Researchers have investigated the reactivity of related compounds to synthesize novel triazolyl-substituted derivatives. This includes the study of ethyl 7-azido-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate, leading to the creation of new 4-oxo-7-(1H-1,2,3-triazol-1-yl)-4,6-dihydropyrazolo-[5,1-c][1,2,4]triazines (Ivanov et al., 2018).

  • Intermediate for Anticancer Drugs :Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, is an important intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for this compound was established, demonstrating its relevance in developing novel anticancer therapeutics (Zhang et al., 2018).

  • Fungicidal Activity :Some derivatives of this compound have been synthesized and tested for fungicidal activity. For instance, novel 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole compounds displayed moderate to excellent fungicidal activity (Mao et al., 2013).

  • Synthesis of Biologically Active Compounds :Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is another variant synthesized as an important intermediate in the production of biologically active compounds like crizotinib (Kong et al., 2016).

  • Antibacterial and Anthelmintic Activity :Certain synthesized compounds related to this compound have been evaluated for antibacterial and anthelmintic activities. One such compound showed moderate activity in these fields (Sanjeevarayappa et al., 2015).

  • X-ray Diffraction Studies :The molecular structure of related compounds has been characterized using X-ray diffraction analysis, providing insights into their structural configurations and potential applications in medicinal chemistry (Mamat et al., 2012).

  • Synthesis of Chiral Compounds :Chiral derivatives of this compound have been synthesized, which could have applications in asymmetric synthesis and chiral drug development (Moriguchi et al., 2014).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards. It could also involve investigating its potential applications in various fields .

properties

IUPAC Name

tert-butyl 4-(4-ethyl-5-oxo-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3/c1-5-18-11(15-16-12(18)19)10-6-8-17(9-7-10)13(20)21-14(2,3)4/h10H,5-9H2,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWYPYFHROQBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=O)C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
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tert-butyl 4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
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tert-butyl 4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
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tert-butyl 4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Reactant of Route 5
tert-butyl 4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Reactant of Route 6
tert-butyl 4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

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